Galgravin

概要

説明

Galgravin is a natural lignan compound that has been isolated from various plant sources, including Piper kadsura. It has been the subject of research due to its diverse biological activities, which include potential therapeutic applications in the treatment of inflammation and bone-destructive diseases .

Synthesis Analysis

The synthesis of Galgravin has been explored through short syntheses from nitroalkenes and allylic alcohols via a new tandem anionic-radical process. This method has been shown to be effective in producing Galgravin, as well as other related lignans such as Veraguensin, Galbelgin, and Ganschisandrin, in a few steps, highlighting the potential for efficient production of these compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of Galgravin is not detailed in the provided papers, the general structure of lignans is characterized by a diverse range of biological activities, which is attributed to their complex molecular frameworks. The synthesis methods described suggest that Galgravin possesses a tetrahydrofuran core, a common feature in lignans that contributes to their bioactivity .

Chemical Reactions Analysis

Galgravin has been shown to interact with biological systems in various ways. For instance, it has been found to suppress NF-κB activation in lipopolysaccharide (LPS)-activated macrophages, which leads to the downregulation of proinflammatory molecules such as TNF-α, IL-6, iNOS, and COX-2. This indicates that Galgravin can participate in chemical reactions that modulate inflammatory pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of Galgravin have been studied using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS). This method provided insights into the pharmacokinetic features and bioavailability of Galgravin in vivo, with an oral bioavailability determined to be 8.5%. The study demonstrated that Galgravin is stable throughout storage and processing, with good linearity and precision in its quantification .

Relevant Case Studies

Galgravin has been evaluated in various biological contexts. In a study on sepsis, Galgravin was found to ameliorate LPS-induced endotoxemia in mice, suggesting its potential application in treating inflammation-related diseases . Another study highlighted its effects on osteoclast differentiation and function, indicating that Galgravin could be a novel compound for developing drugs to treat bone-destructive diseases such as osteoporosis .

科学的研究の応用

Scientific Field

- Outcomes: Galgravin suppressed NF-κB activation and downregulated proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 without causing significant cytotoxicity .

Pharmacokinetics

Scientific Field

Cardioprotection

Scientific Field

- Outcomes: The compound displayed promising activities in protecting heart tissues, although specific quantitative data is not provided .

Neuroprotection

Scientific Field

- Outcomes: Indication of significant neuroprotective activities, but detailed results are not provided .

Anti-inflammatory and Analgesic Activities

Scientific Field

- Outcomes: Effective inhibition of platelet activating factor and reduction of inflammation and pain .

Anticancer Potential

Scientific Field

- Outcomes: Galgravin showed promising cytotoxic activity, suggesting potential as an anticancer drug .

Anti-Inflammatory Effects in Sepsis

Scientific Field

- Outcomes: Galgravin significantly reduced the mRNA expression of TNF-α, IL-6, and iNOS in the lungs, as well as TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice. It also decreased COX-2 expression in the lung, liver, and kidney tissues .

Pharmacological Activities

Scientific Field

- Outcomes: The compound’s ability to inhibit platelet activating factor suggests its use as an anti-inflammatory and analgesic agent .

Cardioprotective and Neuroprotective Activities

Scientific Field

- Outcomes: Significant activities in protecting heart tissues and nerve cells have been observed, indicating its potential in treating cardiovascular and neurological disorders .

Antioxidant Activity

Scientific Field

- Outcomes: Galgravin exhibited strong antioxidant activity with low IC50 values, suggesting its efficacy in scavenging free radicals .

Hepatoprotective Effects

Scientific Field

- Outcomes: Reduction in liver enzyme levels and improvement in histological architecture were observed, indicating the protective role of Galgravin on liver tissue .

Antimicrobial Activity

Scientific Field

- Outcomes: Galgravin demonstrated effective MIC and MBC values against various bacteria and fungi, highlighting its potential as an antimicrobial agent .

Anti-Aging Potential

Scientific Field

- Outcomes: Increased collagen production and decreased elastase activity were noted, which are indicative of anti-aging effects .

Bone Protection

Scientific Field

- Outcomes: Galgravin showed inhibition of osteoclast differentiation, suggesting its role in bone protection .

Antileishmanial and Antimalarial Activities

Scientific Field

Safety And Hazards

将来の方向性

Further optimization in the preparation, treatment protocol, and dosages of Galgravin is necessary to improve oral drug efficacy in future animal studies . The present study reveals the anti-inflammatory effects of Galgravin in mouse models and implies its potential application in inflammation diseases .

特性

IUPAC Name |

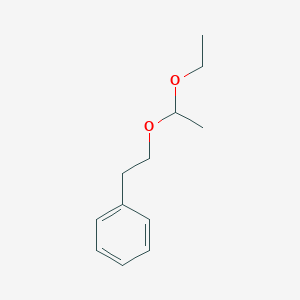

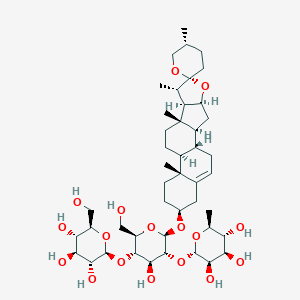

(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-DQEHQXCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318613 | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galgravin | |

CAS RN |

528-63-2 | |

| Record name | Galgravin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galgravin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)